molecular formula C30H45N5O B12750801 1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- CAS No. 210469-28-6

1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-

Cat. No.: B12750801
CAS No.: 210469-28-6
M. Wt: 491.7 g/mol
InChI Key: XPENDUCRFNZAFM-UHFFFAOYSA-N
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Description

1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a useful research compound. Its molecular formula is C30H45N5O and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a complex organic compound that possesses significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 325.41 g/mol

The biological activity of this compound is primarily attributed to its imidazo(1,5-b)pyridazine core, which has been shown to interact with various biological targets. Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant binding affinities for amyloid plaques, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

Studies have demonstrated that compounds featuring imidazo[1,2-b]pyridazine structures possess antimicrobial properties. For instance, the synthesis of similar derivatives has shown effectiveness against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects by modulating pathways associated with oxidative stress and inflammation. The imidazo(1,5-b)pyridazine moiety may inhibit certain enzymes linked to neurodegeneration, thereby providing a protective effect on neuronal cells .

In Vitro Studies

In vitro evaluations have demonstrated that similar compounds can significantly inhibit the proliferation of cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
  • IC₅₀ : 15 µM for related imidazo[1,2-b]pyridazine derivatives.

These results suggest that the compound may be effective in cancer therapy by inducing apoptosis in malignant cells.

Binding Affinity Studies

A comparative analysis of binding affinities for amyloid plaques revealed that compounds structurally related to 1-Heptanone exhibit varying degrees of interaction:

CompoundBinding Affinity (nM)
Compound A11.0
Compound B336
Compound C550

This data underscores the potential application of this compound in imaging and therapeutic strategies for Alzheimer's disease .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationships (SAR) : Variations in substituents on the imidazo(1,5-b)pyridazine ring significantly affect biological activity.
  • Stability and Degradation : The compound shows favorable stability under physiological conditions, which is crucial for therapeutic applications.
  • Synergistic Effects : When combined with other pharmacological agents, enhanced efficacy has been observed in preclinical models.

Properties

CAS No.

210469-28-6

Molecular Formula

C30H45N5O

Molecular Weight

491.7 g/mol

IUPAC Name

7-[2-(10-aminodecylamino)-5-methylimidazo[1,5-b]pyridazin-7-yl]-1-phenylheptan-1-one

InChI

InChI=1S/C30H45N5O/c1-25-27-21-22-29(32-24-16-9-5-3-2-4-8-15-23-31)34-35(27)30(33-25)20-14-7-6-13-19-28(36)26-17-11-10-12-18-26/h10-12,17-18,21-22H,2-9,13-16,19-20,23-24,31H2,1H3,(H,32,34)

InChI Key

XPENDUCRFNZAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCN

Origin of Product

United States

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